molecular formula C14H8BrNO5 B2431786 (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate CAS No. 536722-06-2

(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate

Cat. No.: B2431786
CAS No.: 536722-06-2
M. Wt: 350.124
InChI Key: DULMTLXZTJMXMZ-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is a complex organic compound that features both isoindoline and furan moieties

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The furan moiety is introduced through subsequent reactions involving bromination and esterification processes.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scalable organic reactions such as those mentioned above, optimized for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: (1,3-Dioxoisoindolin-2-yl)methyl 5-bromofuran-2-carboxylate is unique due to the combination of isoindoline and furan moieties, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO5/c15-11-6-5-10(21-11)14(19)20-7-16-12(17)8-3-1-2-4-9(8)13(16)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULMTLXZTJMXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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